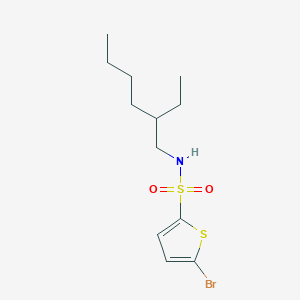
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of the enzyme Cdk5/p25, which plays a crucial role in the pathogenesis of several neurological disorders.
Scientific Research Applications
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to inhibit the activity of Cdk5/p25, which is known to be hyperactivated in these diseases. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has also been studied for its potential applications in cancer therapy, as Cdk5/p25 has been shown to be involved in tumor growth and metastasis.
Mechanism of Action
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is a selective inhibitor of the enzyme Cdk5/p25, which is a member of the cyclin-dependent kinase family. Cdk5/p25 is known to be hyperactivated in various neurological disorders and is involved in the phosphorylation of several proteins that play a crucial role in the pathogenesis of these diseases. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide binds to the ATP-binding site of Cdk5/p25 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been shown to inhibit the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has several advantages for lab experiments. The compound is highly selective for Cdk5/p25 and does not inhibit other kinases. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has also been shown to have good bioavailability and can easily cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research should focus on optimizing the synthesis method of 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide to improve its purity and yield. In addition, more studies are needed to understand the long-term effects of 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide and its potential side effects. Finally, future research should also focus on identifying new targets for 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide and exploring its potential applications in other diseases.
Synthesis Methods
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-chloronicotinic acid with 3-aminomethylpyridine, followed by the formation of an amide bond between the two compounds. The resulting product is then chlorinated using thionyl chloride to obtain the final compound, 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
properties
Product Name |
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
|---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-11-4-3-10(8-15-11)12(17)16-7-9-2-1-5-14-6-9/h1-6,8H,7H2,(H,16,17) |
InChI Key |
ZDDWIOPNYGWTQL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CN=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
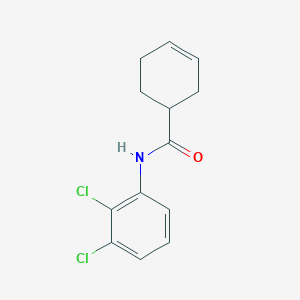

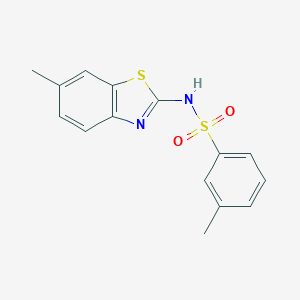
![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
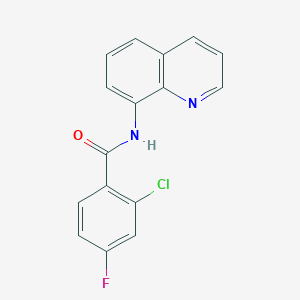
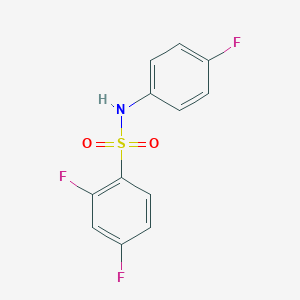
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
